molecular formula C22H16FN3O2 B3552855 2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole

2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole

Cat. No. B3552855
M. Wt: 373.4 g/mol
InChI Key: MYDBSCCWKVGNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to possess several biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound is also known to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also possesses antibacterial and antifungal activity against several pathogenic strains. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole in lab experiments is its broad spectrum of activity against cancer cells, bacteria, and fungi. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole. One of the areas of interest is the development of new anticancer drugs based on this compound. Further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Additionally, research is needed to explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy.

Scientific Research Applications

2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antibacterial, antifungal, and anti-inflammatory properties. This compound has been tested against various cancer cell lines, and it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to possess antibacterial and antifungal activity against several pathogenic strains.

properties

IUPAC Name

2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-7-12-18(26(27)28)13-19(14)21-20(15-5-3-2-4-6-15)24-22(25-21)16-8-10-17(23)11-9-16/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDBSCCWKVGNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole
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2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole
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2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole
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2-(4-fluorophenyl)-4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazole

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